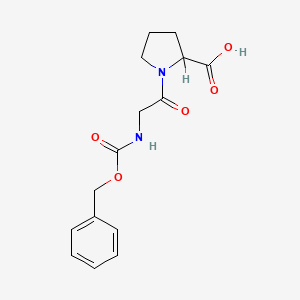

Carbobenzoxyglycyl-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUKZKYDJMGJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-54-9 | |

| Record name | N-Carbobenzoxyglycylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyglycyl-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Advanced Derivatization Approaches for Analytical and Functional Enhancement

To analyze proline-containing peptides like Carbobenzoxyglycyl-L-proline and to verify their purity and stereochemistry, various derivatization techniques are employed. These chemical modifications are often necessary to enhance detectability or to enable separation by chromatographic methods.

Due to the lack of a strong chromophore in proline itself, derivatization is often required for detection by UV or fluorescence in High-Performance Liquid Chromatography (HPLC). researchgate.net For Gas Chromatography (GC), derivatization is necessary to increase the volatility of the peptide. sigmaaldrich.com

For HPLC Analysis:

Fluorescent Labeling: Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used to derivatize proline, rendering it detectable by a fluorescence detector at specific wavelengths (e.g., excitation at 464 nm). researchgate.netimpactfactor.org This allows for the sensitive detection and quantification of the peptide.

Chiral Derivatization: To separate enantiomers (D- and L-proline), chiral derivatizing agents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) can be used. juniperpublishers.com This reagent reacts with the amino acid to form diastereomers that can be readily separated on a standard reverse-phase HPLC column. juniperpublishers.com

For GC Analysis:

Two-Step Derivatization: A common method for preparing proline-containing molecules for GC analysis involves a two-step process to increase volatility. sigmaaldrich.com

Esterification: The carboxyl group is first esterified, for example, by heating with methanolic HCl to form a methyl ester. sigmaaldrich.com

Acylation: The amino group is then blocked, typically by reacting the residue with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com This two-step process protects the active hydrogens, leading to improved peak shape and successful separation of enantiomers on a chiral GC column without inducing racemization. sigmaaldrich.com

The following tables summarize common derivatization and analysis techniques.

| Derivatizing Reagent | Purpose | Detection Method | Reference |

|---|---|---|---|

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Enhance detectability | Fluorescence (e.g., 464 nm) | researchgate.netimpactfactor.org |

| Marfey's Reagent | Enantiomeric separation (forms diastereomers) | UV | juniperpublishers.com |

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| 1. Esterification | Methanolic HCl | Protect carboxyl group, increase volatility | sigmaaldrich.com |

| 2. Acylation | Trifluoroacetic anhydride (TFAA) or Acetic Anhydride | Block amino group, increase volatility |

Fluorescent Labeling Strategies for this compound Derivatives

The attachment of fluorescent probes to this compound and its derivatives is crucial for tracking their interactions and localization within biological systems. Various strategies have been developed to achieve this, often involving the derivatization of the peptide's functional groups.

A common approach involves targeting the terminal amino or carboxyl groups of the dipeptide. However, more specific labeling can be achieved by first incorporating a modifiable handle into the proline ring. The "proline editing" technique allows for the synthesis of peptides with specifically modified proline residues. nih.govnih.gov This method starts with the incorporation of Fmoc-Hydroxyproline (4R-Hyp) during standard solid-phase peptide synthesis. nih.govnih.gov The hydroxyl group can then be selectively modified to introduce a reactive handle suitable for attaching a fluorophore. nih.govnih.gov For instance, the hydroxyl group can be converted into an azide, which can then be coupled to a fluorescent probe containing an alkyne group via a bioorthogonal click chemistry reaction. nih.gov

Another strategy is to use fluorogenic reagents that react with the peptide to create a fluorescent product. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used for the derivatization of amino acids and peptides for analysis by capillary electrophoresis with laser-induced fluorescence detection. sigmaaldrich.com Similarly, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) has been used as a fluorigenic reagent for derivatizing amino acids, which are then separated and detected fluorometrically. researchgate.net For peptides with an N-terminal glycine (B1666218), a specific method using dibenzoylmethane (B1670423) can create a fluorescent pyrrole (B145914) ring. nih.gov

The following table summarizes common fluorescent reagents and their applications in peptide labeling.

| Reagent/Method | Target Group/Residue | Detection Method | Reference |

| NBD-F | Amino groups | Capillary Electrophoresis with LIF | sigmaaldrich.com |

| Proline Editing | Proline side chain | Fluorescence Spectroscopy | nih.govnih.gov |

| Dibenzoylmethane | N-terminal Glycine | Fluorescence Spectroscopy | nih.gov |

| FlAsH | Tetracysteine motif | Fluorescence Microscopy | nih.gov |

Racemic Resolution and Enantiomeric Purity Assessment Methodologies for Proline and its Dipeptide Derivatives

Ensuring the enantiomeric purity of proline and its dipeptide derivatives like this compound is critical, as different enantiomers can have vastly different biological activities. Several chromatographic and mass spectrometric methods are employed for this purpose.

Chiral chromatography is a primary tool for separating enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used technique. researchgate.net For instance, D- and L-proline isomers can be separated after derivatization with a fluorescent reagent like NBD-Cl, making them detectable by UV spectroscopy. researchgate.net Chiral gas chromatography (GC) is another effective method, often requiring a two-step derivatization process of the amino acid to ensure volatility and prevent racemization. This typically involves esterification of the carboxyl group followed by acylation of the amino group.

Mass spectrometry (MS) coupled with a chiral selector offers a rapid method for determining enantiomeric excess. americanlaboratory.com In one such method, pseudo-enantiomeric mass-tagged auxiliaries are used in a parallel kinetic resolution, allowing for quantification in approximately two minutes per sample. americanlaboratory.com Electrospray ionization-mass spectrometry (ESI-MS) can be used to analyze the derivatives formed with reagents such as N-α-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) and its D-isomer counterpart. americanlaboratory.com

The table below outlines various methodologies for assessing the enantiomeric purity of proline and its derivatives.

| Methodology | Technique | Derivatization | Key Features | Reference |

| Chiral HPLC | Chromatography | NBD-Cl | Allows separation and UV detection of enantiomers. | researchgate.net |

| Chiral GC | Chromatography | Methylation and Acetylation | Provides good peak shape and selectivity; can achieve enantioreversal. | |

| ESI-MS | Mass Spectrometry | L-FDVA/D-FDLA | Rapid determination of enantiomeric excess. | americanlaboratory.com |

| HPLC/MS | Chromatography/MS | FMOC-Cl | Selective pretreatment and sensitive detection for complex samples. | researchgate.net |

Synthetic Analogues Development and Structure-Activity Relationship (SAR) Exploration

Design and Synthesis of this compound Analogues for Mechanistic Investigations

A key strategy involves the introduction of substituents onto the proline ring, which can impose specific steric and stereoelectronic effects. nih.gov For example, the incorporation of electron-withdrawing groups, such as fluorine, at the 4-position of the proline ring can bias the ring's pucker and affect the cis/trans isomerization of the peptide bond. nih.govnih.gov The synthesis of such analogues can be achieved through methods like "proline editing," where a hydroxyproline (B1673980) residue is incorporated into the peptide and subsequently modified on a solid support. nih.govnih.gov This allows for the stereospecific conversion of the hydroxyl group to various other functionalities. nih.govnih.gov

Another approach is to alter the ring size of the proline moiety or to replace the ring carbon atoms with heteroatoms, creating analogues like thiazolidine-4-carboxylic acid. thieme-connect.de These modifications can significantly alter the conformational preferences of the dipeptide, providing insights into the geometric requirements for its biological activity. thieme-connect.de

Incorporation of Substituted Proline Residues into Dipeptide Scaffolds

The incorporation of these modified proline residues into dipeptide structures like this compound relies on established and innovative peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a cornerstone method, allowing for the sequential addition of amino acids, including pre-synthesized proline analogues, onto a solid resin support. nih.gov

The "proline editing" approach is particularly powerful as it allows for the modification of the proline residue after it has been incorporated into the peptide chain. nih.gov This on-resin modification circumvents the often-difficult solution-phase synthesis of complex proline derivatives. nih.gov For instance, a peptide containing a 4-hydroxyproline (B1632879) can be synthesized, and the hydroxyl group can then be subjected to various reactions such as oxidation, reduction, or substitution to generate a diverse library of proline-substituted dipeptides. nih.govnih.gov

Pseudoproline dipeptides, which contain oxazolidine (B1195125) structures derived from serine or threonine, are also used. peptide.com These structures mimic the kink-inducing nature of proline and can improve solubility and coupling efficiency during peptide synthesis. peptide.com Incorporating a pseudoproline can also prevent racemization at the C-terminal residue during coupling reactions. peptide.com

The following table details examples of substituted proline analogues and their synthetic approaches.

| Proline Analogue | Synthetic Approach | Purpose of Modification | Reference |

| 4-Fluoroproline | Proline Editing from Hydroxyproline | Induce strong stereoelectronic effects; bias ring pucker. | nih.gov |

| 4-Oxoproline | Oxidation of Hydroxyproline on-resin | Introduce a keto group for further functionalization. | nih.gov |

| Thiazolidine-4-carboxylic acid | Solution-phase synthesis and incorporation | Alter ring electronics and conformation. | thieme-connect.de |

| Pseudoproline (from Ser/Thr) | Use of pre-formed dipeptides | Enhance solubility and coupling efficiency; mimic proline's kink. | peptide.com |

Enzymatic Reactivity and Biochemical Interrogation

Substrate Specificity and Kinetic Analysis of Carbobenzoxyglycyl-L-proline

This compound, often abbreviated as Z-Gly-Pro, and its derivatives serve as valuable substrates for the characterization of specific peptidases, particularly those that recognize and cleave peptide bonds involving proline residues. The unique structure of proline imposes significant conformational constraints on the peptide backbone, and enzymes that process proline-containing substrates exhibit specialized active site architectures.

This compound and its chromogenic or fluorogenic derivatives are well-established substrates for prolyl endopeptidases (PEPase), also known as prolyl oligopeptidases (POP). These enzymes are serine proteases that specifically hydrolyze peptide bonds on the C-terminal side of proline residues within a peptide chain. The use of substrates like Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) and Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) allows for the convenient spectrophotometric or fluorometric measurement of PEPase activity. nih.govresearchgate.netresearchgrade.com

Research on PEPase from Flavobacterium demonstrates its high affinity for proline at the P1 position of the substrate. abbexa.com A study using a series of tetrapeptides (Cbz-Gly-X-Leu-Gly) found that when the standard proline residue was substituted, the enzyme's efficiency was significantly affected. This suggests that the S1 subsite of the enzyme is precisely configured to accommodate the pyrrolidine (B122466) ring of proline. abbexa.com Kinetic parameters for PEPase from various sources have been determined using Z-Gly-Pro derivatives, highlighting its utility in enzyme characterization. For instance, a proline-specific endopeptidase from Flavobacterium sp. showed a Michaelis constant (Km) of 2.5 x 10⁻⁵ M with Z-Gly-Pro-MCA. prospecbio.com Similarly, a novel Z-Pro-prolinal-insensitive peptidase isolated from bovine serum, which also cleaves Z-Gly-Pro-MCA, was found to have a high affinity for the substrate with a Km of 54 µM. nih.govmedchemexpress.com

Table 1: Kinetic Parameters for Prolyl Endopeptidase Activity with Z-Gly-Pro Derivatives

| Enzyme Source | Substrate | Km (M) | Additional Notes |

|---|---|---|---|

| Flavobacterium sp. | Z-Gly-Pro-MCA | 2.5 x 10⁻⁵ | - |

| Flavobacterium sp. | Z-Gly-Pro-2NNap | 1.4 x 10⁻⁴ | - |

| Bovine Serum (ZIP) | Z-Gly-Pro-MCA | 5.4 x 10⁻⁵ | Enzyme is insensitive to the PEPase inhibitor Z-Pro-prolinal. nih.govmedchemexpress.com |

| Lamb Kidney | Z-Gly-Pro-Leu-Gly | 6.0 x 10⁻⁵ | - |

This table is interactive. Click on headers to sort.

Dipeptidyl peptidase IV (DPP-IV) is another key enzyme that interacts with peptides containing a penultimate proline residue. nih.gov This enzyme cleaves dipeptides from the N-terminus of proteins. Chromogenic substrates such as Gly-Pro-p-nitroanilide are commonly used to assay for DPP-IV activity. The derivative Carbobenzoxy-glycyl-L-prolyl-p-Nitroanilide (Z-Gly-Pro-pNA) has also been identified as a substrate that can be cleaved by DPP-IV. nih.gov DPP-IV's substrate specificity is defined by the presence of a proline or alanine (B10760859) residue at the second position from the N-terminus, leading to the release of an X-Pro dipeptide. nih.gov The reactivity of Z-Gly-Pro with DPP-IV demonstrates the enzyme's recognition of the Gly-Pro motif, even with a bulky N-terminal protecting group.

In contrast to its susceptibility to endopeptidases and dipeptidyl peptidases, this compound is resistant to cleavage by the enzyme prolidase. Prolidase is a manganese-dependent exopeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue (X-Pro). Early studies characterizing this enzyme noted its inability to hydrolyze this compound. This resistance is a key defining feature of prolidase's substrate specificity, which requires a free N-terminus on the dipeptide substrate. The presence of the carbobenzoxy protecting group at the N-terminus of the glycine (B1666218) residue in Z-Gly-Pro prevents its recognition and cleavage by prolidase.

Affinity-Based Purification and Enzymatic Characterization Methodologies

The specific interaction between Z-Gly-Pro and certain enzymes forms the basis for methodologies aimed at enzyme purification and detailed kinetic analysis.

Information regarding the specific application of Carbobenzoxyglycyl-L-prolyl-AH-Sepharose for enzyme isolation was not available in the consulted research materials. However, affinity chromatography is a widely used technique for purifying proline-specific enzymes. This method utilizes a ligand that specifically binds to the target enzyme, immobilized on a solid support like Sepharose. For instance, post-proline cleaving enzyme has been purified using affinity chromatography, although the specific ligand mentioned was Z-Pro-D-Ala-poly(Lys)-Sepharose 4B, not a Z-Gly-Pro derivative. Other purification techniques for proline-specific peptidases include hydrophobic interaction chromatography, ion-exchange chromatography, and gel permeation chromatography.

The use of Z-Gly-Pro derivatives as substrates has been instrumental in studying enzyme kinetics and inhibition. By measuring the rate of hydrolysis of these substrates in the presence of potential inhibitors, key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. For example, in an assay using Z-Gly-Pro-pNA as the substrate, the antibiotic SNA-8073-B was found to be a non-competitive inhibitor of prolyl endopeptidase from Flavobacterium with an IC50 of 8.9 µM. nih.gov In the same study, the inhibitor Propeptin was identified as a competitive inhibitor with a Ki of 0.70 µM. nih.gov These studies underscore the importance of Z-Gly-Pro based substrates in discovering and characterizing enzyme inhibitors.

Table 2: Inhibition Parameters for Prolyl Endopeptidase using Z-Gly-Pro-pNA Substrate

| Inhibitor | Enzyme Source | Inhibition Type | Inhibition Constant |

|---|---|---|---|

| SNA-8073-B | Flavobacterium | Non-competitive | IC50 = 8.9 µM |

| Propeptin | Flavobacterium | Competitive | Ki = 0.70 µM |

This table is interactive. Click on headers to sort.

Development of Enzymatic Assays Utilizing this compound Derivatives

The dipeptide this compound serves as a foundational structure for the synthesis of sensitive substrates used in the detection and characterization of various proteases. By attaching a reporter group—either a fluorophore or a chromophore—to the C-terminus of the proline residue, researchers have developed robust assays for monitoring enzyme activity in real-time. These assays are pivotal in enzyme kinetics studies, inhibitor screening, and diagnostics.

Fluorogenic assays offer high sensitivity, making them a popular choice for detecting low levels of enzyme activity. rsc.org A prominent example is Carbobenzoxy-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC or Z-Gly-Pro-4-Mec), a substrate designed for the continuous measurement of post-proline cleaving enzyme (prolyl endopeptidase) activity. medchemexpress.comaatbio.com

The principle of this assay is based on fluorescence resonance energy transfer (FRET). In the intact substrate molecule, the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) group is quenched. aatbio.com Enzymatic hydrolysis of the amide bond between proline and the AMC moiety liberates the highly fluorescent AMC group. medchemexpress.comaatbio.com The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, to the enzyme's activity. The fluorescence of the released AMC is typically measured with an excitation wavelength (λex) of approximately 380 nm and an emission wavelength (λem) of around 460 nm. medchemexpress.com This method provides a sensitive and continuous assay suitable for high-throughput screening of enzyme inhibitors. rsc.org

Table 1: Fluorogenic Substrate for Prolyl Endopeptidase

| Substrate Name | Abbreviation | Reporter Group | Excitation (λex) | Emission (λem) | Target Enzyme |

| Carbobenzoxy-Glycyl-L-Prolyl-7-amino-4-methylcoumarin | Z-Gly-Pro-AMC | 7-amino-4-methylcoumarin (AMC) | ~380 nm | ~460 nm | Prolyl Endopeptidase |

Spectrophotometric assays provide a reliable and widely accessible method for monitoring enzyme kinetics. creative-enzymes.compatsnap.comjascoinc.com These assays utilize chromogenic substrates that release a colored product upon enzymatic cleavage. A commonly used substrate is this compound p-nitroanilide (Z-Gly-Pro-pNA). researchgate.net

In this system, the enzyme cleaves the peptide bond between the proline residue and the p-nitroanilide (pNA) group. The release of the yellow-colored p-nitroaniline can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 410 nm. researchgate.net According to the Beer-Lambert law, the change in absorbance is directly proportional to the concentration of the product formed. thermofisher.com This allows for the calculation of the initial reaction velocity (V₀) at different substrate concentrations, which is fundamental for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). patsnap.comjascoinc.com This method is robust, cost-effective, and suitable for detailed kinetic analysis of enzymes like prolyl endopeptidase. creative-enzymes.comresearchgate.net

Table 2: Chromogenic Substrate for Spectrophotometric Assays

| Substrate Name | Abbreviation | Reporter Group | Detection Wavelength | Target Enzyme |

| This compound p-nitroanilide | Z-Gly-Pro-pNA | p-nitroanilide (pNA) | ~410 nm | Prolyl Endopeptidase |

Role in Organocatalysis and Chiral Chemistry Methodological Applications

Carbobenzoxyglycyl-L-proline as a Precursor for Proline-Based Catalysts

This compound serves as an excellent starting material for the synthesis of more complex proline-based organocatalysts. The inherent chirality of the proline ring is a key feature that is transferred to the subsequent catalyst, enabling the control of stereochemistry in chemical reactions.

The synthesis of dipeptide-derived organocatalysts often involves the modification of the carboxylic acid and the secondary amine of the proline unit within the this compound framework. These modifications are crucial for tuning the catalyst's solubility, stability, and catalytic activity. For instance, novel R-phenylglycine derived organocatalysts have been prepared through a three-step reaction of Cbz-R-phenylglycine with various amines, a process analogous to derivations from this compound.

Researchers have synthesized a range of dipeptides, such as L-proline-L-amino acids and L-proline-D-amino acids, to investigate their catalytic effectiveness in asymmetric reactions. ethz.ch The design of these catalysts often focuses on creating a well-defined chiral environment around the catalytic site to maximize stereochemical control.

Dipeptide-derived catalysts originating from precursors like this compound have demonstrated significant success in promoting a variety of stereoselective organic transformations. These catalysts are particularly effective in asymmetric aldol (B89426) and Michael addition reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

In the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins, organocatalysts derived from L-prolinamides have achieved excellent yields with high enantioselectivities (up to 90% ee) and diastereomeric ratios (up to 98:2 for the syn-addition product). nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the dipeptide catalyst. Studies have shown that catalysts composed of L-proline and another L-amino acid generally provide better enantioselectivity than those pairing L-proline with a D-amino acid. ethz.ch The solubility of these dipeptide catalysts in the reaction solvent is a critical factor for achieving high yields. ethz.ch

The proposed mechanism for these transformations often involves the formation of an enamine intermediate between the ketone and the secondary amine of the proline moiety in the catalyst. This enamine then reacts with the electrophile in a stereocontrolled manner, dictated by the chiral scaffold of the dipeptide.

Table 1: Performance of Proline-Derived Dipeptide Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Michael Addition | L-prolinamide derivatives | Cyclohexanone, Nitroolefins | Up to 90% | Up to 98:2 (syn) | nih.gov |

| Aldol Reaction | L-proline-L-amino acid | Not specified | Higher than L-proline-D-amino acid | Not specified | ethz.ch |

Development of Chiral Ionic Liquids from L-Proline Derivatives

Chiral Ionic Liquids (CILs) are a class of molten salts that possess chirality, making them useful as both chiral solvents and catalysts in asymmetric synthesis. L-proline and its derivatives, including this compound, are excellent starting materials for the synthesis of CILs due to their natural chirality and availability. rsc.orgresearchgate.netbenthamdirect.com

The synthesis of L-proline-based CILs can be achieved by pairing a chiral proline-derived cation or anion with a suitable counter-ion. rsc.orgresearchgate.net For example, the secondary amine of L-proline can be protonated and then subjected to an ion exchange with various organic anions to form room temperature CILs. rsc.org The physical and chemical properties of the resulting CILs, such as viscosity and color, are influenced by the choice of both the proline derivative and the counter-ion. rsc.org

These L-proline-based CILs have been successfully employed as catalysts in asymmetric Michael addition reactions, achieving enantioselectivities up to 95%. researchgate.netnih.gov The catalytic activity of these CILs demonstrates a promising avenue for green and economically viable chiral synthesis, as they can often be recycled and reused. mdpi.com

Table 2: Examples of L-Proline-Based Chiral Ionic Liquids and Their Applications

| Proline-Derived Ion | Counter-Ion | Application | Enantiomeric Excess (ee) | Reference |

| L-proline cation | bis(trifluoromethanesulfonyl)imide ([NTf2]) | Asymmetric Michael Addition | Not specified | rsc.org |

| L-proline cation | docusate ([AOT]) | Asymmetric Michael Addition | Not specified | rsc.org |

| L-proline cation | p-toluenesulfonate ([TsO]) | Asymmetric Michael Addition | Not specified | rsc.org |

| Pyrrolidinium cation | Not specified | Asymmetric Michael Addition | Up to 95% | mdpi.com |

Heterogenization Strategies for Immobilized Dipeptide-Based Catalysts

While homogeneous organocatalysts derived from this compound offer excellent activity and selectivity, their separation from the reaction mixture can be challenging, hindering their industrial application. rsc.org To address this, significant research has focused on the heterogenization of these catalysts by immobilizing them onto solid supports. This approach facilitates catalyst recovery and reuse, contributing to more sustainable and cost-effective chemical processes. benthamdirect.com

Various strategies have been developed for the immobilization of proline and peptide-based catalysts, including covalent bonding, adsorption, and inclusion. A wide range of support materials have been explored, such as:

Polymers: Polystyrene and polyethylene (B3416737) glycol (PEG) are common polymeric supports. nih.gov

Inorganic Materials: Silica and magnetic nanoparticles are frequently used due to their high surface area and stability. mdpi.com

Metal-Organic Frameworks (MOFs): These materials offer a porous and crystalline structure for catalyst immobilization. nih.gov

The immobilization of dipeptide catalysts can sometimes be more challenging than that of simpler proline derivatives. mdpi.com However, successful heterogenization has been achieved, leading to robust catalysts that can be used in continuous flow reactors for large-scale synthesis without a significant loss of activity or stereoselectivity. ethz.ch For instance, peptide-functionalized gold nanoparticles have been developed as efficient and reusable organocatalysts for asymmetric aldol reactions. mdpi.com

The performance of these immobilized catalysts can be comparable or even superior to their homogeneous counterparts, especially at low catalyst loadings. nih.gov The solid support can sometimes provide a beneficial microenvironment that enhances the catalyst's activity and stability. nih.gov

Interdisciplinary Research Perspectives and Future Trajectories

Integration with Protein Engineering and Biomolecular Design Principles

Carbobenzoxyglycyl-L-proline and its derivatives have become instrumental in the field of protein engineering, primarily as substrates for assaying and characterizing a wide range of proteases. The Gly-Pro sequence is a recognition motif for several classes of enzymes, and the carbobenzoxy (Cbz) group allows for the convenient introduction of reporter groups or modifications.

Enzyme Activity and Inhibition Studies: A primary application of this compound is in the development of chromogenic and fluorogenic substrates for proteases. For instance, derivatives such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) are widely used to measure the activity of prolyl endopeptidases. nih.gov The cleavage of the amide bond releases p-nitroaniline, a colored compound that can be quantified spectrophotometrically. Similarly, fluorogenic substrates like Cbz-Gly-Pro-Arg-AMC are employed in kinetic assays for enzymes like cathepsin K. nih.gov The enzymatic release of 7-amino-4-methylcoumarin (B1665955) (AMC) results in a fluorescent signal. These assays are fundamental in protein engineering for:

Characterizing enzyme kinetics: Determining parameters such as Km and kcat to understand enzyme efficiency.

Screening for enzyme inhibitors: Identifying potential therapeutic agents by measuring the reduction in substrate cleavage.

Directed evolution of enzymes: Evaluating the activity of engineered enzyme variants with improved or altered specificities.

The specificity of prolidase, an enzyme that cleaves dipeptides with a C-terminal proline, has been investigated using this compound. Notably, studies have shown that prolidase does not cleave this N-terminally protected dipeptide, providing insights into the steric constraints of the enzyme's active site. nih.govfrontiersin.org This highlights the utility of such protected dipeptides in probing the structural and functional requirements of enzymes.

Development of Novel Peptide Scaffolds and Chemical Probes based on this compound

The unique chemical properties of this compound make it an excellent starting point for the synthesis of more complex molecular architectures, including novel peptide scaffolds and targeted chemical probes.

Peptide Scaffolds and Self-Assembly: N-terminal protection with bulky aromatic groups, such as the carbobenzoxy group, can induce self-assembly in short peptides, leading to the formation of ordered nanostructures like hydrogels and nanotubes. This process is driven by non-covalent interactions, including π-π stacking of the aromatic rings and hydrogen bonding between the peptide backbones. While research has often focused on other protecting groups like fluorenylmethoxycarbonyl (Fmoc), the principles apply to Cbz-protected dipeptides as well. The resulting self-assembled materials have potential applications in regenerative medicine and drug delivery, serving as biocompatible scaffolds that can encapsulate cells or therapeutic agents. requimte.pt

Chemical Probes for Bioimaging: The Cbz-Gly-Pro sequence has been successfully incorporated into activatable fluorescent probes for the detection of specific enzyme activity in biological systems. researchgate.netrsc.orgacs.org A common strategy involves linking the Cbz-Gly-Pro motif to a fluorophore through a self-immolative linker. In the presence of the target enzyme, such as Fibroblast Activation Protein-α (FAP-α), the peptide bond is cleaved. researchgate.netrsc.org This initiates a cascade of reactions that releases the fluorophore, resulting in a "turn-on" fluorescent signal. These probes are valuable tools for:

Disease diagnosis: Detecting elevated enzyme activity associated with conditions like cancer.

Drug development: Screening for the efficacy of enzyme inhibitors in a cellular context.

Understanding biological processes: Visualizing where and when specific enzymes are active in living systems.

A notable example is the development of a FAP-α-responsive fluorescent probe, Cbz-GPC(StBu)K(Cou)-CBT, which undergoes an enzyme-instructed click cyclization reaction and self-assembles into fluorescent nanoparticles for tumor imaging. researchgate.netacs.org

Advances in High-Throughput Analytical Methodologies for Dipeptide Profiling

The growing interest in the biological roles of dipeptides has spurred the development of advanced analytical techniques for their comprehensive profiling in complex biological samples. While not always focusing specifically on this compound, these methods are directly applicable to its detection and quantification.

UPLC-MS/MS for Dipeptide Analysis: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the sensitive and rapid quantification of multiple dipeptides. google.com This technique offers excellent separation of structurally similar dipeptides, including isomers, and provides high sensitivity for their detection in various biological matrices like tissues, serum, and urine. google.com Such methodologies are crucial for studying the metabolism and distribution of dipeptides and can be adapted for the analysis of N-terminally protected dipeptides like this compound in various research contexts.

High-Throughput Screening: The principles of high-throughput screening (HTS) are being applied to the study of peptide-protein interactions and enzyme activity. acs.org Libraries of peptides, which can include derivatives of this compound, can be rapidly screened for their ability to bind to specific protein targets or to be cleaved by particular enzymes. These approaches often utilize mass spectrometry or fluorescence-based readouts and are accelerating the pace of drug discovery and systems biology research.

| Analytical Technique | Application in Dipeptide Analysis | Relevance to this compound |

| UPLC-MS/MS | High-throughput quantification of dipeptides in biological samples. | Applicable for pharmacokinetic studies and monitoring its fate in biological systems. |

| Capillary Electrophoresis-MS | Separation and quantification of structural isomers of dipeptides. | Could be used to analyze potential epimerization during synthesis or metabolism. |

| Fluorescence Polarization | High-throughput screening of enzyme inhibitors. | Can be used with fluorescently labeled Cbz-Gly-Pro derivatives. |

| Mass Spectrometry Imaging | Spatial distribution of peptides in tissues. | Could visualize the localization of Cbz-Gly-Pro-based probes in tissues. |

Applications in Academic Materials Science and Nanotechnology Research

The intersection of peptide chemistry and materials science has opened up new avenues for the creation of functional biomaterials. This compound, as an N-terminally protected dipeptide, possesses characteristics that are being explored in the bottom-up fabrication of nanomaterials.

Biomimetic Materials: The self-assembly of dipeptides into ordered nanostructures is a key area of interest. The carbobenzoxy group can facilitate the formation of hydrogels or other supramolecular structures through hydrophobic and π-π stacking interactions. These materials can mimic the extracellular matrix, providing a scaffold for tissue engineering and 3D cell culture. The biocompatibility of the resulting peptide-based materials makes them attractive for biomedical applications.

Nanoparticle Functionalization: The Cbz-Gly-Pro motif can be used to functionalize the surface of nanoparticles. For instance, it can serve as a targeting ligand that is cleaved by specific enzymes in a disease microenvironment, leading to the localized release of a therapeutic agent or the activation of an imaging agent. This strategy is being investigated for the development of "smart" nanoparticles for targeted drug delivery and diagnostics. google.comgoogle.com

Theoretical and Computational Advancements in Dipeptide Chemistry

Computational methods are becoming increasingly important for understanding the structure, dynamics, and interactions of peptides at the molecular level. While specific studies on this compound are not abundant, the principles and techniques developed for other dipeptides and protected peptides are highly relevant.

Quantum Mechanical Studies: Quantum mechanical (QM) calculations can be employed to study the electronic structure of this compound and to investigate the mechanism of its enzymatic cleavage. acs.org These methods can provide detailed information about the transition states of the hydrolysis reaction, which can aid in the design of more effective enzyme inhibitors. Furthermore, QM methods can be used to understand the nature of non-covalent interactions, such as n→π* interactions between adjacent carbonyl groups, which can influence peptide conformation. harvard.edu

Hybrid QM/MM Methods: For studying the interaction of this compound with an enzyme, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful. In this approach, the reacting part of the system (the dipeptide and the enzyme's active site) is treated with QM, while the rest of the protein and solvent are treated with the more computationally efficient MM methods. This allows for a detailed investigation of the enzymatic reaction mechanism in a realistic biological environment. requimte.pt

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Carbobenzoxyglycyl-L-proline, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is synthesized via peptide coupling using carbobenzoxy (Cbz) protecting groups. Key steps include:

Activation of the carboxyl group (e.g., using carbodiimides like DCC) .

Deprotection of the Cbz group via catalytic hydrogenation or acidic conditions (e.g., HBr/acetic acid) .

- To ensure reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) and validate product identity through NMR and HPLC. Provide detailed experimental procedures in the main text or supplementary materials, adhering to journal guidelines for compound characterization .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC : Quantify purity using reverse-phase chromatography with UV detection (e.g., λ = 220 nm for peptide bonds).

- NMR : Assign peaks for Cbz-protected amines (δ 7.2–7.4 ppm for aromatic protons) and proline’s cyclic structure (δ 1.5–3.5 ppm for pyrrolidine ring) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected m/z).

- Report instrument parameters and calibration standards to enable cross-validation .

Q. How should researchers design initial experiments to study this compound’s role in peptide bond stability?

- Methodological Answer :

- Hypothesis-Driven Design : Compare hydrolysis rates of Cbz-protected vs. unprotected peptides under physiological pH (7.4) and temperature (37°C) .

- Controls : Include blank reactions (no enzyme) and reference compounds (e.g., free glycine-proline).

- Data Collection : Use kinetic assays (e.g., UV-Vis monitoring at 214 nm for peptide cleavage) and quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Meta-Analysis : Systematically compare literature conditions (buffer composition, ionic strength, temperature) using tools like PRISMA guidelines .

- Replicate Studies : Conduct controlled experiments with standardized buffers (e.g., phosphate vs. Tris) and validate via inter-laboratory collaboration .

- Statistical Analysis : Apply ANOVA to identify significant variability sources (e.g., pH vs. temperature effects) .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with enzymatic targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinities with proteases (e.g., prolyl oligopeptidase) using AMBER or GROMACS.

- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions, focusing on the Cbz group’s steric effects .

- Validation : Cross-check computational results with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the Cbz group (e.g., fluorinated analogs) or proline’s substituents.

- High-Throughput Screening : Use automated solid-phase synthesis to generate a library of derivatives.

- Bioassays : Test inhibitory effects on target enzymes (e.g., angiotensin-converting enzyme) via fluorogenic substrates .

Q. What strategies are effective for identifying degradation products of this compound in long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, oxidative stress with H2O2).

- LC-HRMS : Identify degradation products using high-resolution mass spectrometry and fragment ion analysis.

- Isolation and NMR : Purify major degradants via preparative HPLC and assign structures via 2D NMR (COSY, HSQC) .

Methodological and Ethical Considerations

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

- Methodological Answer :

- Root-Cause Analysis : Investigate side reactions (e.g., racemization, incomplete deprotection) via chiral HPLC or IR spectroscopy.

- Process Optimization : Adjust coupling reagents (e.g., switch from DCC to HATU) or solvent systems (e.g., DMF vs. DCM) .

- Documentation : Report yield calculations, including correction factors for hygroscopic solvents or volatile byproducts .

Q. What ethical and practical criteria should guide the selection of this compound as a model compound in peptide research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.